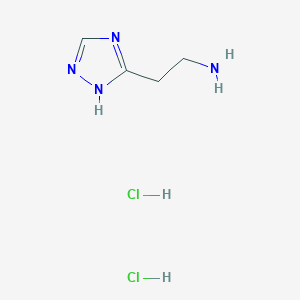

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c5-2-1-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRKPGHBZYKMIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597707 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-79-2 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from closely related analogues, computational predictions, and established principles of heterocyclic chemistry. The guide is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, probable synthetic pathways, and key physicochemical parameters relevant to drug development, such as solubility, pKa, and stability. Standardized experimental protocols for the determination of these properties are also detailed to facilitate laboratory validation.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This five-membered heterocycle, with its three nitrogen atoms, imparts unique properties to molecules, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[3][4]

This compound is a small molecule that combines the 1,2,4-triazole nucleus with a flexible ethylamine side chain. This structural combination suggests its potential as a versatile building block in the synthesis of more complex drug candidates. The primary amine offers a reactive handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks. The dihydrochloride salt form is anticipated to enhance aqueous solubility and stability, which are desirable attributes for a drug discovery intermediate.

This guide aims to provide a detailed, albeit largely predictive, physicochemical profile of this compound to support its potential use in research and development.

Molecular Structure and Chemical Identity

The chemical structure of this compound is characterized by a 1,2,4-triazole ring substituted at the 5-position with an ethanamine group. The dihydrochloride salt is formed by the protonation of the basic nitrogen atoms.

| Identifier | Value |

| IUPAC Name | 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride |

| Molecular Formula | C₄H₁₀Cl₂N₄ |

| Molecular Weight | 185.06 g/mol |

| Canonical SMILES | C1=NC(=NN1)CCN.Cl.Cl |

| CAS Number | 187033-82-3 |

Probable Synthetic Pathways

A general synthetic strategy would likely involve the reaction of 3-cyanopropanoic acid or a derivative with hydrazine to form a dihydrazide, followed by cyclization. Alternatively, a more direct approach could involve the condensation of aminoguanidine with a suitable carboxylic acid derivative.[6]

Illustrative Synthetic Workflow

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(1H-1,2,4-triazol-5-yl)propanenitrile

-

To a solution of 3-cyanopropanoic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting intermediate is then heated at a high temperature (e.g., 150-180 °C) to induce cyclization to the triazole ring.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction to 2-(1H-1,2,4-triazol-5-yl)ethanamine

-

Dissolve the 3-(1H-1,2,4-triazol-5-yl)propanenitrile (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solid and concentrate the filtrate to obtain the crude amine.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude 2-(1H-1,2,4-triazol-5-yl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in a non-polar solvent (e.g., diethyl ether) until precipitation is complete.

-

Collect the white precipitate by filtration, wash with a cold non-polar solvent, and dry under vacuum to yield the final product.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. The following sections detail the expected properties and provide protocols for their experimental determination.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties. These values are derived from computational models and data from analogous compounds and should be experimentally verified.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Appearance | White to off-white crystalline solid | General appearance of similar amine hydrochloride salts. |

| Melting Point | >200 °C (with decomposition) | High melting points are typical for small molecule hydrochloride salts. |

| Aqueous Solubility | High | The dihydrochloride salt form significantly increases polarity and water solubility. |

| LogP (Octanol/Water) | < 0 | The presence of the triazole ring and the protonated amine makes the molecule highly polar. |

| pKa | pKa1 ≈ 2-3 (triazole ring); pKa2 ≈ 9-10 (primary amine) | Based on the pKa of the parent 1,2,4-triazole and typical alkylamines. |

| Stability | Stable under standard laboratory conditions. Hygroscopic. | Amine salts are generally stable but can be hygroscopic. |

Experimental Determination of Physicochemical Properties

Protocol:

-

A small amount of the crystalline solid is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

Causality: The melting point is a measure of the purity of a crystalline solid. A sharp melting point range indicates high purity.

Protocol (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: Solubility is a critical parameter for drug delivery and bioavailability. The dihydrochloride salt is expected to have high aqueous solubility due to its ionic nature.

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored with a calibrated pH meter.

-

The pKa values are determined from the titration curve as the pH at which half of the acidic protons have been neutralized.

Causality: The pKa values determine the ionization state of the molecule at different pH values, which influences its solubility, permeability, and interaction with biological targets.

Caption: Experimental techniques for physicochemical property determination.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.

¹H NMR Spectroscopy

-

Triazole CH: A singlet is expected in the aromatic region (δ ≈ 8.0-8.5 ppm).

-

Ethyl CH₂ groups: Two triplets are anticipated in the aliphatic region (δ ≈ 3.0-3.5 ppm).

-

NH protons: Broad signals that may exchange with D₂O.

¹³C NMR Spectroscopy

-

Triazole carbons: Two signals are expected in the downfield region (δ ≈ 140-160 ppm).

-

Ethyl carbons: Two signals are expected in the upfield region (δ ≈ 30-40 ppm).

Infrared (IR) Spectroscopy

-

N-H stretch: Broad absorption band around 3400-3200 cm⁻¹.

-

C=N stretch (triazole): Absorption around 1650-1550 cm⁻¹.

-

C-N stretch: Absorption in the 1350-1000 cm⁻¹ region.

Mass Spectrometry

-

Electrospray Ionization (ESI+): The molecular ion peak [M+H]⁺ corresponding to the free base (C₄H₈N₄) would be expected at m/z 113.08.

Stability and Storage

This compound is expected to be a stable solid under normal laboratory conditions. However, due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere.[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2][7] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a comprehensive, albeit predictive, overview of its key physicochemical properties. The information presented is based on the well-established chemistry of 1,2,4-triazoles and data from closely related compounds. This guide serves as a valuable starting point for researchers interested in utilizing this compound as a building block in drug discovery and development. It is strongly recommended that the predicted properties be validated through rigorous laboratory experimentation.

References

- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.

-

MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. Retrieved from [Link]

-

PubMed Central. (2019). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][7][8][9]triazole-6(5H)-ones as Possible Anticancer Agents. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

ResearchGate. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Retrieved from [Link]

- Google Patents. (1991). Process for the production of 1,2,4-triazol-5-one. US5039816A.

-

SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

-

National Institutes of Health. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Retrieved from [Link]

-

Datasheetspdf.com. (n.d.). 4-Amino-4H-1,2,4-triazole. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2, 4 Triazole. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[7][8][9]Triazole Derivatives. Retrieved from [Link]

-

PubMed. (2017). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. Retrieved from [Link]

-

Google Patents. (2014). 2-([7][8][9]TRIAZOL-1-YL)-ETHANONE DERIVATIVES. EP3024832B1. Retrieved from

-

European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Retrieved from [Link]

-

MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. carlroth.com [carlroth.com]

- 3. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride and the 1,2,4-Triazole Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically significant therapeutic agents.[1][2] This guide centers on the specific molecule 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a heterocyclic compound of interest in drug development. While a dedicated CAS (Chemical Abstracts Service) number for this precise dihydrochloride salt is not prominently listed in public databases, this document provides a comprehensive technical overview of its structure, properties, and the broader context of the 1,2,4-triazole class. We will explore representative synthetic strategies, potential therapeutic applications, and the fundamental chemical principles that make this scaffold a recurring motif in the pursuit of novel pharmaceuticals.

Molecular Identity and Physicochemical Properties

Molecular Structure:

The core structure consists of an ethylamine group attached to the 5-position of a 1H-1,2,4-triazole ring. The dihydrochloride salt form indicates that both the basic amino group of the ethylamine side chain and one of the nitrogen atoms in the triazole ring are protonated.

Structural Isomerism and Identification:

Precise isomer identification is critical in medicinal chemistry. The substitution pattern on the triazole ring dramatically influences the compound's properties and biological activity. For context, several related isomers possess unique CAS numbers:

-

2-(1H-1,2,4-triazol-1-yl)ethanamine (the 1-yl isomer free base): CAS 51444-31-6[3][4][5][6]

-

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride : CAS 1189513-57-2[7][8]

The absence of a readily available CAS number for the title compound suggests it may be a novel or less-common research chemical. Researchers are advised to confirm the identity of their materials through rigorous analytical methods such as NMR spectroscopy and mass spectrometry.

Physicochemical Data Summary:

The following table summarizes the predicted and known properties of the core aminotriazole structure. These values are essential for predicting solubility, membrane permeability, and metabolic stability.[9][10]

| Property | Value | Source |

| Molecular Formula (Free Base) | C₄H₈N₄ | - |

| Molecular Weight (Free Base) | 112.13 g/mol | [6] |

| Molecular Weight (Dihydrochloride) | 185.05 g/mol | Calculated |

| LogP (Octanol/Water Partition Coeff.) | -0.90 (Predicted for 3-amino-1,2,4-triazole) | [10] |

| Hydrogen Bond Donors | 2 (Free Base) | - |

| Hydrogen Bond Acceptors | 3 (Free Base) | - |

| Basicity | Weakly basic | [9] |

| Solubility | Expected to be high in water (as hydrochloride salt) | [11] |

Synthesis Strategies for the 1,2,4-Triazole Core

While a specific protocol for 2-(1H-1,2,4-triazol-5-yl)ethanamine is not readily found in the literature, several robust methods exist for constructing the 1,2,4-triazole ring.[12] A common and versatile approach involves the cyclization of a thiosemicarbazide derivative, which allows for the introduction of various substituents.[13][14]

Representative Synthesis Pathway: From Thiosemicarbazide

This pathway illustrates a fundamental method for creating a 3-substituted-1,2,4-triazole-5-thiol, a versatile intermediate that can be further modified to introduce the desired ethylamine side chain.

Caption: Generalized synthesis of a 1,2,4-triazole-thiol intermediate.

Causality Behind Experimental Choices:

-

Starting Materials: The choice of carboxylic acid (R-COOH) determines the substituent at the 3-position of the final triazole. For the target molecule, a protected β-alanine derivative would be a logical starting point.

-

Cyclization Conditions: Base-catalyzed cyclization is a common and effective method for forming the triazole ring from the acylthiosemicarbazide precursor. The reaction proceeds via an intramolecular nucleophilic attack followed by dehydration.

Another classical method for synthesizing 1,2,4-triazoles is the Einhorn-Brunner reaction , which involves the condensation of an imide with a hydrazine derivative.[15][16][17] This reaction is particularly useful for creating specific substitution patterns and its regioselectivity is well-understood.[15]

The 1,2,4-Triazole Scaffold in Drug Development

The 1,2,4-triazole ring is not merely a structural component; it is an active pharmacophore that imparts favorable properties to a molecule. Its metabolic stability, capacity for hydrogen bonding, and dipole character allow it to interact with a wide range of biological targets with high affinity.[2][18]

Caption: Diverse therapeutic applications of the 1,2,4-triazole scaffold.

Key Therapeutic Areas:

-

Antifungal Agents: This is the most prominent application. Triazoles like fluconazole and itraconazole inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[1]

-

Anticancer Therapy: Letrozole, an aromatase inhibitor containing a triazole ring, is used in the treatment of hormone-responsive breast cancer.[19]

-

Antiviral Drugs: Ribavirin, a broad-spectrum antiviral drug, is a triazole-based nucleoside analog.[19]

-

Other Applications: Derivatives of 1,2,4-triazole have shown a wide range of other pharmacological activities, including antibacterial, antitubercular, anticonvulsant, and anti-inflammatory properties.[18][20]

Experimental Protocol: Dihydrochloride Salt Formation

The conversion of a free amine to its hydrochloride salt is a fundamental procedure in drug development. It often enhances stability, improves crystallinity, and increases aqueous solubility, which is crucial for formulation and bioavailability studies.[11]

Step-by-Step Methodology

This protocol describes a standard laboratory procedure for the conversion of a synthesized free amine, such as 2-(1H-1,2,4-triazol-5-yl)ethanamine, to its dihydrochloride salt.

Caption: Workflow for the conversion of a free amine to its dihydrochloride salt.

Self-Validating System and Causality:

-

Anhydrous Conditions: The use of anhydrous (dry) solvents is critical to prevent the introduction of water, which can interfere with the precipitation and yield an oily or hygroscopic product.

-

Stoichiometry: A slight excess of HCl (e.g., 2.2 equivalents for a diamine) is often used to ensure complete protonation of all basic sites.

-

Temperature Control: The initial addition is often performed at 0°C to control any potential exotherm, while stirring at room temperature ensures the reaction goes to completion.

-

Isolation and Washing: Filtration is a standard method for collecting the precipitated salt. Washing with cold, anhydrous solvent removes any unreacted starting materials and excess HCl without dissolving the desired product.[21]

Conclusion

While this compound remains a compound with limited specific public data, its core structure represents a class of molecules with immense potential in medicinal chemistry. The 1,2,4-triazole scaffold is a proven pharmacophore, offering a unique combination of metabolic stability and versatile biological interactions. Understanding the fundamental synthesis strategies, the rationale behind experimental protocols, and the broad therapeutic relevance of this heterocyclic system provides researchers with the necessary foundation to explore its potential in developing next-generation therapeutic agents.

References

-

Einhorn–Brunner reaction. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(22), 7695. MDPI. [Link]

-

A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. (2023). Journal of Pharma Insights and Research, 1(1), 1-10. ResearchGate. [Link]

-

1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. (2022). Journal of Qassim University for Science, 1(1). [Link]

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 337-341.

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Mini-Reviews in Organic Chemistry, 1(4), 375-385. Ingenta Connect. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

-

A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. (2025, June 5). Journal of Pharma Insights and Research. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). Molecules, 30(22), 4422. PubMed. [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2023). Molecules, 28(14), 5378. MDPI. [Link]

-

CAS NO. 51444-31-6 | 2-(1H-1,2,4-triazol-1-yl)ethanamine. (n.d.). Arctom. Retrieved January 17, 2026, from [Link]

-

2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine | 51444-31-6. (n.d.). J&K Scientific. Retrieved January 17, 2026, from [Link]

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-(1H-1,2,4-triazol-1-yl)ethanamine. (2024, April 29). Exclusive Chemistry Ltd. Retrieved January 17, 2026, from [Link]

-

CAS NO. 1189513-57-2. (n.d.). Arctom. Retrieved January 17, 2026, from [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). Journal of Medicinal Chemistry, 66(13), 8565–8584. ACS Publications. [Link]

- Chemical properties of amino- and thio-derivatives of 1,2,4-triazoles. (2014). * Zaporozhye Medical Journal*, 84(3), 88-91.

-

3-AMINOTRIAZOLE | CAS#:155-25-9. (2025, August 25). Chemsrc. Retrieved January 17, 2026, from [Link]

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). Organic & Biomolecular Chemistry, 16(31), 5697-5707.

- Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2015, October 6).

- State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (2014). Current Organic Synthesis, 10(1), 40-65.

-

Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved January 17, 2026, from [Link]

-

Chemical Properties of 3-Amino-s-triazole (CAS 61-82-5). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

-

What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. (2012). The Royal Society of Chemistry. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). Molecules, 29(6), 1294. MDPI. [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). Molecules, 27(6), 1999. MDPI. [Link]

-

Synthesis and mechanism of 3,4,5-trisubstituted-1,2,4-triazoles. (2023). ResearchGate. [Link]

-

Synthesis of some 3-arylamino-5-aryloxymethyl[15][16][17]triazole derivatives and their antimicrobial activity. (1998). Pharmaceutica Acta Helvetiae, 72(5), 285-290. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 51444-31-6|2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. jk-sci.com [jk-sci.com]

- 6. exchemistry.com [exchemistry.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | 1189513-57-2 [sigmaaldrich.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-AMINOTRIAZOLE | CAS#:155-25-9 | Chemsrc [chemsrc.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 20. jopir.in [jopir.in]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine salt of interest in pharmaceutical research and development. In the absence of extensive compound-specific data in the public domain, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical considerations and practical methodologies required to generate a robust physicochemical profile of the compound. The guide details protocols for equilibrium solubility determination across a physiologically relevant pH range and outlines a stability-testing program compliant with International Council for Harmonisation (ICH) guidelines, including forced degradation studies to elucidate potential degradation pathways. The experimental designs are grounded in established pharmaceutical science, emphasizing the causality behind methodological choices to ensure the generation of reliable and interpretable data.

Introduction: The Scientific Imperative for Physicochemical Characterization

This compound belongs to the class of heterocyclic amines, a scaffold of significant interest in medicinal chemistry. The presence of the 1,2,4-triazole ring, a primary amine, and its formulation as a dihydrochloride salt dictates its physicochemical properties. A thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental necessity for all stages of drug development. These parameters directly influence bioavailability, manufacturability, formulation design, and storage conditions.

As a dihydrochloride salt, the compound is anticipated to exhibit enhanced aqueous solubility compared to its free base due to the ionization of the amine groups.[1][2] The charged nature of the ammonium salts readily interacts with polar water molecules.[1] However, the overall solubility will be a function of the interplay between the polar salt form and the physicochemical contributions of the triazole and ethylamine backbone.

This guide provides the scientific rationale and detailed protocols to empower researchers to systematically investigate these critical attributes.

Solubility Characterization: Beyond a Single Number

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy.[] For an ionizable compound like this compound, solubility is not a static value but is highly dependent on the pH of the medium.[] Therefore, generating a pH-solubility profile is a primary objective.

Theoretical Framework: Henderson-Hasselbalch in Practice

The solubility of a basic compound like 2-(1H-1,2,4-triazol-5-yl)ethanamine increases in acidic conditions where it exists predominantly in its protonated, more soluble salt form. As the pH increases, the compound will deprotonate to the less soluble free base. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation, which governs the pH-dependent solubility profile.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and solid states of the compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound

-

Phosphate and citrate buffer systems (pH 2.0, 4.5, 6.8, 7.4)

-

Purified water

-

Calibrated pH meter

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (low-binding)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant. For robust phase separation, filter the collected supernatant through a 0.22 µm syringe filter.[5] This step is critical to remove any remaining fine particles that could lead to an overestimation of solubility.[5]

-

Quantification: Accurately dilute the filtered samples and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 4.2).

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH value.

Self-Validation:

-

The presence of undissolved solid in each vial at the end of the experiment confirms that saturation was achieved.

-

The pH of the supernatant should be measured at the end of the experiment to confirm it has not shifted significantly.

Diagram 1: Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask solubility assay.

Table 1: Expected pH-Solubility Profile Data

| pH | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | 25 | [Experimental Data] |

| 4.5 | 25 | [Experimental Data] |

| 6.8 | 25 | [Experimental Data] |

| 7.4 | 25 | [Experimental Data] |

| 2.0 | 37 | [Experimental Data] |

| 4.5 | 37 | [Experimental Data] |

| 6.8 | 37 | [Experimental Data] |

| 7.4 | 37 | [Experimental Data] |

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The stability program is designed based on ICH guidelines.[6][7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating analytical method.[8][9] By intentionally degrading the compound, we can identify potential degradation products and ensure the analytical method can separate them from the parent compound.

Objective: To identify potential degradation pathways and degradation products of this compound.

Methodology: Expose solutions of the compound to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 7 days.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[6][8]

After exposure, samples are analyzed by a stability-indicating HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products.

ICH Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[6][8]

Objective: To evaluate the long-term stability of the compound under defined storage conditions.

Storage Conditions:

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Parameters to be Monitored:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Water content (if applicable)

Diagram 2: Logic of the Stability Testing Program

Caption: Relationship between forced degradation and formal stability studies.

Analytical Methodology: The Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9][10]

Method Development Principles

The development of a stability-indicating method for this compound, a polar and basic compound, will likely involve reversed-phase HPLC with UV detection.[11]

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) at an acidic pH (e.g., pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is typically required. The acidic pH ensures the amine is protonated, leading to better peak shape.

-

Detection: UV detection at a wavelength of maximum absorbance for the triazole ring.

-

Optimization: The gradient, flow rate, and column temperature are optimized using samples from the forced degradation studies to ensure baseline separation between the parent peak and all degradation products.

Protocol: Example HPLC Method

Objective: To provide a starting point for the development of a stability-indicating HPLC method.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase chromatography. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH for good peak shape of the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier. |

| Gradient | 5% to 95% B over 20 minutes | To elute both the polar parent compound and potentially less polar degradants. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temp. | 30°C | For reproducible retention times. |

| Detection | UV at 210 nm | Common wavelength for compounds lacking a strong chromophore. |

| Injection Vol. | 10 µL | Standard injection volume. |

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The systematic evaluation of the solubility and stability of this compound is a critical activity in its development as a potential pharmaceutical agent. This guide provides the foundational principles and actionable protocols for undertaking such a characterization. By following a structured approach that combines theoretical understanding with robust experimental design, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development lifecycle. The emphasis on causality and self-validation within the protocols ensures the integrity and reliability of the resulting physicochemical profile.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Amines and Heterocycles | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]

-

Q1A(R2) Stability testing of new drug substances and products. (2003). International Council for Harmonisation. [Link]

-

Amines and Heterocycles. (2020). University of Illinois Springfield. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. [Link]

-

Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2023). AMSbiopharma. [Link]

-

23.4: Physical Properties of Amines. (2021). Chemistry LibreTexts. [Link]

-

Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development. [Link]

-

Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2023). U.S. Food and Drug Administration. [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). ResearchGate. [Link]

-

Physical Properties of Amines Explained with Examples. (n.d.). Vedantu. [Link]

-

New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. (2011). Industrial & Engineering Chemistry Research. [Link]

-

Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2011). ResearchGate. [Link]

-

DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. [Link]

-

Amines and Heterocycles. (2018). Cengage. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link]

-

20.2: Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]

-

A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2015). PubMed Central. [Link]

-

What are the physical properties of amines? (2022). Quora. [Link]

-

26.2 Amines – Physical Properties. (n.d.). eCampusOntario Pressbooks. [Link]

-

Stability Indicating Assay Method. (2023). International Journal of Creative Research Thoughts. [Link]

-

Physical Properties of Amines. (n.d.). BYJU'S. [Link]

-

stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. snscourseware.org [snscourseware.org]

- 9. ijtsrd.com [ijtsrd.com]

- 10. ijcrt.org [ijcrt.org]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, offering both theoretical predictions and practical, field-proven insights into its spectral characteristics.

Introduction: The Significance of this compound

2-(1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-triazole ring linked to an ethylamine side chain. The 1,2,4-triazole moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical formulation and biological studies. Accurate structural confirmation and purity assessment are paramount in the development of such compounds, with NMR spectroscopy standing as the gold standard for these tasks.

Molecular Structure and Predicted NMR Characteristics

The molecular structure of this compound dictates its NMR spectral features. The protonation of the ethylamine nitrogen and one of the triazole nitrogens in the dihydrochloride salt significantly influences the chemical shifts of neighboring protons and carbons.

Structural Features:

-

1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. It has one proton directly attached to a carbon atom (C5-H).

-

Ethylamine Side Chain: A two-carbon chain with a terminal primary amine.

-

Dihydrochloride Salt: Both the primary amine and the triazole ring are protonated.

Predicted ¹H NMR Spectrum: Based on the structure, we can anticipate the following signals:

-

A singlet for the proton on the triazole ring (C5-H).

-

Two triplets for the two methylene groups (-CH₂-CH₂-) of the ethylamine chain, showing coupling to each other.

-

A broad signal for the amine protons (-NH₃⁺).

-

A broad signal for the protonated triazole NH.

The protonation of the amine and triazole ring is expected to cause a downfield shift for the adjacent methylene protons and the triazole ring proton due to the electron-withdrawing effect of the positive charges.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show three distinct signals:

-

One signal for the carbon atom in the triazole ring (C5).

-

One signal for the carbon atom of the triazole ring attached to the ethylamine side chain (C3).

-

Two signals for the two carbon atoms of the ethylamine side chain (-CH₂-CH₂-).

Similar to the ¹H spectrum, the protonation will lead to a downfield shift of the carbon signals, particularly those closer to the protonated nitrogen atoms.

Experimental NMR Data

The following tables summarize the experimentally observed ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | CH (Triazole ring) |

| ~3.6 | Triplet | 2H | -CH₂ -NH₃⁺ |

| ~3.3 | Triplet | 2H | Triazole-CH₂ - |

Note: In D₂O, the acidic protons of the NH₃⁺ and the protonated triazole are exchanged with deuterium and are therefore not observed.

Table 2: ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C -H (Triazole ring) |

| ~145 | C -CH₂ (Triazole ring) |

| ~38 | -C H₂-NH₃⁺ |

| ~22 | Triazole-C H₂- |

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] Deuterium oxide (D₂O) is a good choice due to the compound's salt form. Other polar solvents like DMSO-d₆ or Methanol-d₄ can also be used.

-

To ensure a homogeneous solution, vortex the sample until fully dissolved.[3]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4] The final solution height in the tube should be around 4-5 cm.[2][3]

2. Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: This will require a significantly higher number of scans than ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Spectral Width: A range of 0-180 ppm is appropriate.

-

-

Referencing: Chemical shifts should be referenced to an internal standard. For D₂O, a common reference is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) at 0.00 ppm.

Visualizing Structural Relationships

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key through-bond correlations expected in 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which are invaluable for unambiguous signal assignment.

Caption: Molecular structure of 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Caption: Key HSQC and HMBC correlations for signal assignment.

Discussion and Mechanistic Insights

The downfield chemical shift of the triazole proton (C5-H) is characteristic of protons on electron-deficient aromatic rings. The formation of the dihydrochloride salt further deshields this proton. The ethylamine protons (-CH₂-CH₂-) exhibit a typical triplet-triplet splitting pattern, indicative of coupling between adjacent methylene groups. The chemical shifts of these protons are also shifted downfield compared to the free base due to the inductive effect of the protonated amine.

The ¹³C chemical shifts are consistent with the proposed structure. The triazole carbons resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms. The effect of protonation is also evident in the ¹³C spectrum, with the carbon alpha to the amine (Cβ) showing a significant downfield shift.

Conclusion

This technical guide provides a thorough analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, along with the detailed experimental protocol and structural correlation diagrams, serve as a valuable resource for scientists and researchers working on the synthesis, characterization, and development of 1,2,4-triazole-containing compounds. The self-validating nature of the described protocols ensures the generation of reliable and reproducible NMR data, which is crucial for regulatory submissions and advancing drug discovery programs.

References

-

AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

Chirkina, M. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1h-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

American Chemical Society. (2012). Method for Assigning Structure of 1,2,3-Triazoles. Retrieved from [Link]

-

University College London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

Sources

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a compound of interest in pharmaceutical and agrochemical research.[1] This document moves beyond a simple recitation of methods, offering a rationale-driven approach to method development, data interpretation, and structural elucidation, grounded in the principles of scientific integrity and field-proven expertise.

Introduction: The Analytical Imperative

2-(1H-1,2,4-triazol-5-yl)ethanamine is an organic compound featuring a 1,2,4-triazole ring linked to an ethylamine group.[1] The triazole moiety is a significant pharmacophore, known for its presence in a wide array of biologically active compounds, including antifungal and antimicrobial agents.[1][2] Accurate and robust analytical methods are therefore paramount for its characterization, impurity profiling, and metabolic studies. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the cornerstone of these analytical endeavors.

This guide will detail a systematic approach to the analysis of this compound, focusing on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore the causal relationships behind instrumental parameter selection and delve into the predictable fragmentation pathways of this molecule, providing researchers with a solid foundation for their analytical workflows.

Foundational Knowledge: Chemical Properties and Ionization Behavior

Chemical Structure and Properties:

-

Molecular Formula: C₄H₈N₄

-

Molecular Weight (of the free base): 112.14 g/mol

-

Form: Dihydrochloride salt, which will dissociate in polar solvents.

-

Key Functional Groups: A 1,2,4-triazole ring and a primary ethylamine side chain.[1]

-

Polarity: The presence of the amine group and the nitrogen-rich triazole ring makes it a polar molecule, readily soluble in solvents like water and methanol.[1]

Ionization Strategy: Why Electrospray Ionization (ESI)?

Electrospray ionization (ESI) is the ionization technique of choice for polar molecules like 2-(1H-1,2,4-triazol-5-yl)ethanamine.[3][4] The rationale is twofold:

-

"Soft" Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal internal energy to the analyte during the ionization process.[3] This is crucial for preserving the intact molecular ion, which is the primary piece of information in the initial MS scan.

-

Analyte Characteristics: The ethylamine group is basic and will readily accept a proton in the acidic mobile phases typically used in reversed-phase liquid chromatography. This pre-formed ion in solution is highly amenable to the ESI process, leading to excellent ionization efficiency in positive ion mode.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, self-validating protocol for the analysis of this compound. The emphasis is on not just the "what," but the "why" of each step.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of methanol and deionized water. The dihydrochloride salt will readily dissolve and dissociate in this polar solvent mixture.

-

Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with the mobile phase to achieve a final concentration of 1 µg/mL. This concentration is a good starting point for initial method development on most modern mass spectrometers.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters are a robust starting point and can be further optimized as needed.

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides good retention for polar compounds when used with an appropriate mobile phase. The shorter length and smaller particle size allow for faster analysis times and better peak shapes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions, which is essential for ESI in positive mode. It also improves chromatographic peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography. The formic acid is maintained to ensure consistent ionization throughout the gradient. |

| Gradient | 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, then return to 5% B and equilibrate for 1.5 min. | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. This gradient provides a good balance between separation and analysis time. |

| Flow Rate | 0.4 mL/min | This flow rate is suitable for the recommended column dimensions and is compatible with standard ESI sources. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce backpressure.[2][5] |

| Injection Volume | 2 µL | A small injection volume minimizes the potential for column overload and peak distortion. |

| Ion Source | Electrospray Ionization (ESI) | As discussed, this is the optimal ionization technique for this polar, basic compound. |

| Polarity | Positive | The basic ethylamine group is readily protonated, leading to a strong signal in positive ion mode. |

| Capillary Voltage | 4000 V | This is a typical starting voltage for ESI and should be optimized to maximize the signal of the precursor ion.[2][5] |

| Drying Gas Flow | 10 L/min | The drying gas (typically nitrogen) aids in the desolvation of the ESI droplets, facilitating the release of gas-phase ions.[2][5] |

| Drying Gas Temp. | 350 °C | This temperature assists in the desolvation process. |

| Nebulizer Pressure | 45 psi | The nebulizer gas helps to form a fine spray of droplets, which is crucial for efficient ionization. |

| Scan Range (MS1) | m/z 50 - 300 | This range will cover the expected precursor ion and potential low-mass fragments or impurities. |

| Fragmentor Voltage | 100 V | This voltage can be varied to induce in-source fragmentation, which can be useful for initial structural confirmation.[2][5][6] |

Data Interpretation: Decoding the Mass Spectra

Full Scan (MS1) Analysis: Identifying the Precursor Ion

In the initial full scan analysis, the primary goal is to identify the protonated molecular ion, [M+H]⁺. For 2-(1H-1,2,4-triazol-5-yl)ethanamine (free base), the expected monoisotopic mass is approximately 112.0773 g/mol . Therefore, the protonated molecule [M+H]⁺ will have an m/z of approximately 113.0851 .

It is also possible to observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 135.0670 or the potassium adduct [M+K]⁺ at m/z 151.0409, although the protonated species should be dominant in an acidified mobile phase.

Tandem Mass Spectrometry (MS/MS) Analysis: Unveiling the Structure

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. This is achieved through collision-induced dissociation (CID), where the precursor ion (m/z 113.0851) is isolated and fragmented by collision with an inert gas.[7] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Proposed Fragmentation Pathway:

The fragmentation of protonated 2-(1H-1,2,4-triazol-5-yl)ethanamine is likely to proceed through several key pathways, driven by the stability of the resulting fragments and the charge localization on the protonated amine.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.[8][9] This would result in a fragment ion at m/z 96.0592 .

-

Cleavage of the Ethylamine Side Chain: Alpha-cleavage (cleavage of the C-C bond adjacent to the amine) can lead to the formation of a resonance-stabilized triazolylmethyl carbocation at m/z 83.0487 .

-

Ring Fragmentation: The 1,2,4-triazole ring itself can undergo cleavage. A characteristic fragmentation of the 1H-1,2,4-triazole ring involves the loss of HCN, which would lead to a fragment at m/z 42 .[2] Another possibility is the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[2]

The following DOT script visualizes the proposed fragmentation pathway:

Caption: Proposed MS/MS fragmentation pathway for protonated 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Summary of Expected Ions:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₄H₉N₄⁺ | 113.0851 |

| [M+H - NH₃]⁺ | C₄H₆N₃⁺ | 96.0592 |

| [M+H - CH₂NH₂]⁺ | C₃H₄N₃⁺ | 83.0487 |

| [C₂H₃N₂]⁺ | C₂H₃N₂⁺ | 55.0300 |

Workflow Visualization

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis.

Caption: A streamlined workflow for the mass spectrometric analysis of 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive and technically grounded approach to the mass spectrometric analysis of this compound. By understanding the chemical properties of the analyte, making informed decisions on ionization techniques and instrumental parameters, and applying a logical framework to the interpretation of fragmentation data, researchers can achieve confident structural elucidation and robust quantification. The protocols and insights presented herein are designed to be a starting point for method development, empowering scientists to adapt and optimize their analytical strategies for this important class of compounds.

References

-

Halkina, T. V., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Žurnal organìčnoï ta farmacevtičnoï hìmìï, 18(1), 29-37. [Link]

-

ResearchGate. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]

-

PubChem. 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Mass spectra of 1,2,3-triazoles. [Link]

-

PubMed. (2004). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

PubChem. 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine. [Link]

-

PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

PubMed Central. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

Canadian Journal of Chemistry. (1990). Collision-induced dissociation mass spectra of protonated alkyl amines. [Link]

-

ResearchGate. (1990). Collision-induced dissociation mass spectra of protonated alkyl amines. [Link]

-

SpectraBase. This compound. [Link]

-

PubChem. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. [Link]

-

ACS Publications. (2004). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. [Link]

-

ACS Publications. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. [Link]

-

Wikipedia. Collision-induced dissociation. [Link]

-

PubMed Central. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. [Link]

-

National High Magnetic Field Laboratory. Collision-Induced Dissociation. [Link]

-

NIST WebBook. 1H-1,2,4-Triazol-5-amine, 1-propyl-. [Link]

Sources

- 1. CAS 7728-75-8: 2-(1H-1,2,4-triazol-5-yl)ethanamine [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

potential biological activities of 1,2,4-triazole derivatives

An In-depth Technical Guide to the Potential Biological Activities of 1,2,4-Triazole Derivatives

Authored by a Senior Application Scientist

Preamble: The 1,2,4-Triazole Core - A Privileged Scaffold in Modern Drug Discovery

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[1][2] In the landscape of medicinal chemistry, this unassuming scaffold has earned the designation of a "privileged structure."[2][3] This status is not arbitrary; it is a testament to its remarkable versatility, rooted in its unique physicochemical properties. The triazole ring is metabolically stable, resistant to oxidative and hydrolytic degradation, and possesses the ability to act as a bioisostere for amide, ester, or carboxylic acid groups.[2][4][5] This mimicry allows it to engage in a wide range of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, enhancing both its binding affinity to biological targets and its solubility, which are critical pharmacokinetic properties.[2][5][6]

The strategic incorporation of the 1,2,4-triazole nucleus into molecular designs has yielded a plethora of clinically significant drugs. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][7][8][9] This guide provides an in-depth exploration of these core biological activities, elucidating the underlying mechanisms of action, presenting quantitative efficacy data, and detailing the experimental protocols essential for their evaluation in a research and development setting.

Antifungal Activity: The Hallmark of Triazole Therapeutics

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[10] Marketed drugs such as fluconazole, itraconazole, and voriconazole are mainstays in the clinical management of mycoses.[1][2][11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the highly specific and potent inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5][8][12] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes that is absent in mammalian cells. Ergosterol is indispensable for maintaining the structural integrity, fluidity, and function of the fungal cell membrane.[5][13]

The inhibitory action is elegantly precise: the sp²-hybridized nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[2] This binding event physically obstructs the enzyme's natural substrate, lanosterol, preventing its demethylation. The consequence is a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[2][13] This dual-pronged disruption compromises the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death or growth inhibition (fungistatic effect).[2]

Figure 2: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data: Cytotoxic Activity

The anticancer potential is commonly measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

| Letrozole (Standard) | Breast Cancer (MCF-7) | ~0.01 | Aromatase Inhibition [2] |

| Compound 3 (Analogue) | Lung Cancer (A549) | 2.5 | Tubulin Polymerization Inhibition |

| Compound 4 (Analogue) | Colon Cancer (HCT116) | 5.1 | Apoptosis Induction |

| Compound 5 (Analogue) | Breast Cancer (MCF-7) | 1.8 | Kinase Inhibition |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of 1,2,4-triazole derivatives on a human cancer cell line (e.g., MCF-7).

Methodology:

-

Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test triazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells with the compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antiviral Activity: Targeting Viral Replication

1,2,4-triazole derivatives represent a significant class of antiviral agents, with activity demonstrated against a wide range of RNA and DNA viruses, including influenza, hepatitis C (HCV), herpes, and human immunodeficiency virus (HIV). [4][7][14]

Mechanism of Action

The antiviral mechanisms can vary, but a prominent strategy involves mimicking natural nucleosides. [7][14]

-

Nucleoside Analogs: The most famous example is Ribavirin, a broad-spectrum antiviral drug. [4]Ribavirin is a guanosine analog where the 1,2,4-triazole-carboxamide moiety acts as a bioisostere of the purine base. [4]Once phosphorylated inside the cell, it interferes with viral replication through several proposed mechanisms, including inhibition of viral RNA polymerase, interference with viral mRNA capping, and induction of lethal mutations in the viral genome.

-

Enzyme Inhibition: Other derivatives function by inhibiting crucial viral enzymes. For instance, certain triazoles have shown excellent efficacy against HIV-1 by inhibiting reverse transcriptase, an enzyme essential for the virus to convert its RNA genome into DNA. [4]

Figure 5: Neuroprotection via activation of the Nrf2-ARE pathway.

Quantitative Data: Neuroprotective Efficacy

| Compound | Model | Effect | Reference |

| Compound 5 | MCAO Rat Model | Attenuated infarct size, reduced MDA, increased SOD | |

| [15] | Compound 11 | MCAO Rat Model | Improved behavior, reduced infarct area |

| [16] | Compound 15 | MPTP Mouse Model | Reduced α-syn expression, enhanced TH levels |

| [17] |

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the ability of a 1,2,4-triazole derivative to protect neuronal-like cells (e.g., PC12) from oxidative stress-induced cell death.

Methodology:

-

Cell Culture: Culture PC12 cells in appropriate medium (e.g., DMEM with horse and fetal bovine serum).

-

Pre-treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 2-4 hours.

-